3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide
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Overview
Description
3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation. The azetidine ring can be introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the benzo[d]thiazole derivative under basic conditions. The final step involves the coupling of the fluorophenyl group to the azetidine ring through an amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification processes like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenation can be achieved using reagents like NBS (N-bromosuccinimide).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety may interact with protein active sites, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions. The azetidine ring might contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid: Shares the benzo[d]thiazole core but differs in the substituents attached to the core.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Contains a benzo[d]thiazole moiety but has different functional groups and applications.
Uniqueness
3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide is unique due to its combination of a benzo[d]thiazole moiety, a fluorophenyl group, and an azetidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-12-5-1-2-6-13(12)19-16(22)21-9-11(10-21)23-17-20-14-7-3-4-8-15(14)24-17/h1-8,11H,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUMTIJVUNXPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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